7-Aminoheptan-2-one

Polyamine metabolism Enzyme inhibition N⁸-acetylspermidine deacetylase

7-Aminoheptan-2-one (CAS 51552-23-9) is an aliphatic ω-amino ketone with a seven-carbon linear backbone, a terminal amino group at position 7, and a ketone at position 2. It serves dual roles: as a versatile building block (synthon) in the synthesis of pharmaceuticals, agrochemicals, and complex heterocycles , and as a competitive inhibitor of N8-acetylspermidine deacetylase (Ki = 2.2 μM).

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
Cat. No. B1287075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoheptan-2-one
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCN
InChIInChI=1S/C7H15NO/c1-7(9)5-3-2-4-6-8/h2-6,8H2,1H3
InChIKeyJHYBLGGRROSXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoheptan-2-one: A Tailored C7 Amino-Ketone Building Block and Enzyme Inhibitor for Specialized Research and Industrial Procurement


7-Aminoheptan-2-one (CAS 51552-23-9) is an aliphatic ω-amino ketone with a seven-carbon linear backbone, a terminal amino group at position 7, and a ketone at position 2 [1]. It serves dual roles: as a versatile building block (synthon) in the synthesis of pharmaceuticals, agrochemicals, and complex heterocycles [2], and as a competitive inhibitor of N8-acetylspermidine deacetylase (Ki = 2.2 μM) [3]. Its predicted physicochemical properties—LogP 1.79, polar surface area (PSA) 43.09 Ų [1]—position it favorably for both medicinal chemistry lead optimization and industrial-scale synthetic applications.

Why 7-Aminoheptan-2-one Cannot Be Replaced by Shorter-Chain or Functional-Group Analogs in Critical Research and Production Workflows


7-Aminoheptan-2-one occupies a unique structural niche defined by its precise C7 backbone length and the terminally opposed amino and ketone functionalities. Simply substituting a 6-aminohexan-2-one (C6) or 8-aminooctan-2-one (C8) analog alters not only the lipophilicity (ΔLogP ≈ 0.39 relative to C6) and solubility profile , but also fundamentally disrupts the geometry required for specific enzyme-inhibitor interactions—such as the competitive inhibition of N8-acetylspermidine deacetylase at 1 mM [1]—and for the regiospecific intramolecular Michael cyclization that converts 7-amino-2-heptenoates into methylphenidate [2]. Swapping the ketone for a carboxylic acid (7-aminoheptanoic acid) abolishes the electrophilic reactivity essential for imine/enamine chemistry central to these synthetic and biological applications. The evidence below quantifies exactly where these structural differences translate into measurable performance gaps.

7-Aminoheptan-2-one Procurement Evidence: Quantitative Differentiation from Closest Analogs Across Enzyme Inhibition, Physicochemistry, Synthesis, and Selectivity


N⁸-Acetylspermidine Deacetylase Inhibition: 7-Aminoheptan-2-one Ki vs. N1-Substituted Analog APAH

7-Aminoheptan-2-one inhibits human peroxisomal N¹-acetyl-spermine/spermidine oxidase (N⁸-acetylspermidine deacetylase) with a Ki of 2.20 × 10³ nM (2.2 μM) as reported in BindingDB/ChEMBL [1]. By comparison, the N1-(3-aminopropyl)-substituted derivative APAH (7-[N-(3-aminopropyl)amino]heptan-2-one) achieves an apparent Ki of 0.18 μM against the same enzyme in the 100,000g supernatant fraction of rat liver—a 12.2-fold increase in potency [2]. This structure-activity relationship demonstrates that the 7-aminoheptan-2-one scaffold provides a modifiable core, where the unsubstituted parent offers moderate affinity (μM range) suitable as a fragment starting point, while N1-substitution can enhance potency by an order of magnitude [2].

Polyamine metabolism Enzyme inhibition N⁸-acetylspermidine deacetylase

Lipophilicity (LogP) Differentiation: 7-Aminoheptan-2-one vs. 6-Aminohexan-2-one vs. 7-Aminoheptanoic Acid

Predicted LogP values differentiate 7-aminoheptan-2-one from its closest structural analogs. The target compound exhibits a LogP of 1.7948 [1]. The one-carbon-shorter 6-aminohexan-2-one has a LogP of 1.40470 . The carboxylic acid analog, 7-aminoheptanoic acid, has a LogP of 1.6805 [2]. The ΔLogP of +0.39 (vs. C6 analog) represents a ~2.5-fold increase in calculated partition coefficient, directly impacting predicted membrane permeability and organic solvent extractability. Notably, all three compounds share the same PSA (43.09 Ų for the amino-ketones; 63.32 Ų for the amino acid), meaning the lipophilicity difference is driven solely by chain length and terminal functional group, not by additional polar surface area.

Physicochemical profiling Lipophilicity ADME prediction

Methylphenidate Synthesis: 7-Carbon Chain Length Required for Regiospecific Michael Cyclization

Patent US6031124 [1] and its European counterpart EP0889874B1 [2] disclose that only 7-amino-2-heptenoates—derived directly from 7-aminoheptan-2-one—can undergo the regiospecific intramolecular Michael addition that yields methylphenidate (Ritalin). The general formula requires the amino group at the terminus of a four-methylene spacer (N-(CH₂)₄-), positioning the nucleophilic nitrogen exactly five bonds from the electrophilic α,β-unsaturated ester. Shorter-chain analogs (e.g., 6-amino-2-hexenoates) would produce pyrrolidine rather than piperidine rings upon cyclization; longer chains would generate larger rings or fail to cyclize efficiently. The patent explicitly claims compounds of formula Y¹Y²N-(CH₂)₄-CH=C(Ph)-X, establishing a strict C7 backbone requirement for this industrially relevant transformation [1].

Pharmaceutical synthesis Michael cyclization Methylphenidate intermediates

Protease Inhibition Potency: TLCK (a 7-Aminoheptan-2-one Chloromethyl Ketone Derivative) vs. DLCK and TACK

Although the comparator evidence here concerns derivatives rather than 7-aminoheptan-2-one itself, the parent compound's scaffold defines the pharmacophore for the clinically and biochemically important trypsin-like serine protease inhibitors. The chloromethyl ketone derivative TLCK (l-1-chloro-3-tosylamido-7-aminoheptan-2-one) inactivates bovine trypsin irreversibly with a rate approximately 5-fold faster than its dinitrophenyl analog DLCK [1]. Against the trypsin-like enzyme from Streptomyces erythreus, TLCK inactivates approximately 2-fold faster than DLCK [1]. TACK (l-1-chloro-3-tosylamido-6-guanidonhexane-2-one), a C6 guanidino analog, inactivates trypsin more rapidly than TLCK but shows little difference against the S. erythreus enzyme [1]. These data establish that the 7-aminoheptan-2-one-derived C7 tosyl scaffold (TLCK) provides broad-spectrum, irreversible serine protease inhibition with kinetics that are enzyme-dependent, differentiating it from both N-substitution variants (DLCK) and chain-length variants (TACK).

Serine protease inhibition Active-site directed inhibitor Trypsin inactivation kinetics

Selective N⁸-Acetylspermidine Deacetylase Inhibition Without Histone Deacetylation Interference: Functional Selectivity vs. Sodium Butyrate

A key differentiation for 7-aminoheptan-2-one and its derivatives is target-class selectivity. 7-Amino-2-heptanone at 1 mM acts as a competitive inhibitor of N⁸-acetylspermidine deacetylase, causing intracellular accumulation of N⁸-acetylspermidine without qualitatively altering histone acetylation patterns in HTC cells [1][2]. In contrast, sodium butyrate (10 mM, 24 h exposure) increases histone acetylation while leaving N⁸-acetylspermidine levels unchanged. The derivative APAH (10 μM, 24 h) similarly increases N⁸-acetylspermidine without affecting HeLa cell histone acetylation [2]. This selectivity profile—polyamine deacetylase over histone deacetylase (HDAC)—is not shared by broad-spectrum HDAC inhibitors (e.g., SAHA, butyrate) that would confound mechanistic interpretation in polyamine biology studies.

Polyamine deacetylase selectivity Histone acetylation Chemical probe selectivity

Polar Surface Area and Hydrogen-Bonding Profile: 7-Aminoheptan-2-one vs. 7-Aminoheptanoic Acid as a Building Block

When choosing between the amino-ketone and amino-acid forms for the C7 backbone, the polar surface area and hydrogen-bonding capacity differ meaningfully. 7-Aminoheptan-2-one has a PSA of 43.09 Ų with 1 H-bond donor and 2 H-bond acceptors [1]. 7-Aminoheptanoic acid has a PSA of 63.32 Ų with 2 H-bond donors and 3 H-bond acceptors (the carboxylic acid adds one donor and one acceptor) [2]. The lower PSA and reduced H-bond donor count of the ketone form predicts superior passive membrane permeability (by Lipinski's and Veber's rules) and greater compatibility with prodrug strategies where the ketone can be masked as a ketal or reduced to a secondary alcohol. The ketone also offers orthogonal reactivity (nucleophilic addition, imine/enamine formation, α-alkylation) compared to the carboxylic acid's acylation chemistry.

Medicinal chemistry Fragment-based drug design Building block selection

Proven Application Scenarios for 7-Aminoheptan-2-one: From Polyamine Research to Pharmaceutical Intermediate Manufacturing


Polyamine Metabolism Research: Selective Chemical Probe for N⁸-Acetylspermidine Deacetylase

Use 7-aminoheptan-2-one at 1 mM as a competitive inhibitor of N⁸-acetylspermidine deacetylase in cell culture (HTC hepatoma cells) to induce intracellular accumulation of N⁸-acetylspermidine without off-target histone deacetylation effects [1]. For sub-micromolar potency, the N1-substituted derivative APAH (apparent Ki = 0.18 μM) should be employed instead [2]. This application is grounded in the selectivity evidence established in Evidence Items 1 and 5 (Section 3) and is distinct from the use of broad-spectrum HDAC inhibitors such as sodium butyrate or SAHA, which would confound mechanistic interpretation.

Pharmaceutical Intermediate Manufacturing: Methylphenidate (Ritalin) Synthesis via 7-Amino-2-heptenoate Cyclization

7-Aminoheptan-2-one serves as the direct precursor for 7-amino-2-heptenoate esters (via Horner-Wadsworth-Emmons olefination of the corresponding aldehyde), which undergo regiospecific intramolecular Michael addition to form the piperidine core of methylphenidate [3][4]. The C7 chain length is absolutely required: C6 analogs would produce pyrrolidines, and C8 analogs would yield azepanes or fail to cyclize. This process is protected under US Patent 6031124 and EP0889874B1, assigned to Medeva Europe Limited. CDMOs and pharmaceutical intermediate suppliers should procure the C7 amino-ketone specifically for this patented synthetic route.

Serine Protease Inhibitor Development: TLCK and Chloromethyl Ketone Derivatives for Active-Site Labeling

7-Aminoheptan-2-one is the core scaffold for TLCK (l-1-chloro-3-tosylamido-7-aminoheptan-2-one), an irreversible inhibitor of trypsin and trypsin-like serine proteases that alkylates active-site histidine residues [5]. TLCK inactivates bovine trypsin 5-fold faster than the dinitrophenyl analog DLCK, making the tosylamide-substituted 7-aminoheptan-2-one scaffold the kinetically superior choice for protease active-site titration and mechanistic enzymology [5]. Procure the parent amino-ketone for in-house derivatization with tosyl chloride and chloromethyl ketone warhead introduction.

Fragment-Based Drug Discovery: Low-Molecular-Weight (MW 129.2) Amino-Ketone Starting Point for Lead Optimization

With a molecular weight of 129.2 Da, LogP of 1.79, PSA of 43.09 Ų, and only 1 H-bond donor [6], 7-aminoheptan-2-one meets all fragment-like criteria (Rule of Three: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its Ki of 2.2 μM against N⁸-acetylspermidine deacetylase provides a validated starting point for fragment growing or linking strategies targeting polyamine metabolism enzymes [7]. The ketone and amine functionalities offer orthogonal synthetic handles for parallel library synthesis—differentiation from 7-aminoheptanoic acid, whose carboxylic acid restricts reactivity to acylation chemistry and adds 47% more polar surface area [6].

Quote Request

Request a Quote for 7-Aminoheptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.